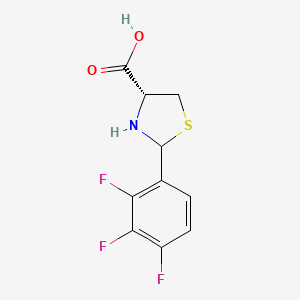

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-5-2-1-4(7(12)8(5)13)9-14-6(3-17-9)10(15)16/h1-2,6,9,14H,3H2,(H,15,16)/t6-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSQVKZOOHZWPY-AADKRJSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trifluorobenzaldehyde with cysteine or its derivatives in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization, forming the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of the trifluorophenyl group.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. The presence of the trifluorophenyl moiety enhances the compound's ability to interact with biological targets involved in cancer progression. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolidine derivatives and their evaluation against various cancer cell lines. The results showed that (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibited cytotoxic effects on breast cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Thiazolidine derivatives have also been investigated for their antimicrobial activities.

- Case Study : In a study focused on the synthesis of novel thiazolidine derivatives, this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests its potential utility in developing new antimicrobial agents.

Polymer Chemistry

The structural characteristics of this compound make it a candidate for use in polymer synthesis.

- Case Study : Research has shown that incorporating thiazolidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. A study published in Polymer Science explored the use of this compound as a monomer in creating high-performance polymers .

Table of Applications

Mechanism of Action

The mechanism of action of (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to penetrate biological membranes, while the thiazolidine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives share a common core structure but differ in substituents and stereochemistry, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiazolidine-4-carboxylic Acid Derivatives

*Molecular weight inferred from structurally similar compounds (e.g., ).

Key Observations

Fluorine’s electron-withdrawing effects may also influence binding to biological targets . Hydroxyphenyl vs.

Stereochemical Considerations: The (4R) configuration is common in derivatives synthesized from L-cysteine, as the chiral center at C4 originates from the amino acid’s natural stereochemistry . Diastereoisomeric mixtures (e.g., 2-(4-bromophenyl) derivatives) complicate purification and activity profiling .

Biological Activity: While direct data for the target compound are lacking, acylthioureas with 2,3,4-trifluorophenyl groups exhibit antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms, suggesting fluorine’s role in disrupting bacterial adhesion .

Synthetic Routes :

- Most derivatives are synthesized via condensation of aldehydes with L-cysteine, followed by selective acylation or functionalization. For example, (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is obtained using 4-(trifluoromethyl)benzaldehyde and L-cysteine under controlled conditions .

Biological Activity

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including antiviral and antifungal activities, and presents relevant data in a structured format.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring with a carboxylic acid functional group and a trifluorophenyl substituent. Its molecular formula is , and it has a molecular weight of 281.25 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological activity.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives. Specifically, research indicates that compounds similar to this compound exhibit significant antiviral effects against various viruses.

- Mechanism of Action : The antiviral mechanism involves the inhibition of viral assembly by aggregating proteins essential for viral replication. For instance, a related compound demonstrated an inhibitory rate of 51% against Tobacco Mosaic Virus (TMV) at a concentration of 500 μg/mL .

- Comparative Efficacy : In vivo studies showed that derivatives of thiazolidine displayed better anti-TMV activities than the commercial antiviral ribavirin. The best-performing compound in these studies achieved an inactivation activity of 51%, compared to ribavirin’s 40% .

2. Antifungal Activity

Thiazolidine derivatives have also been evaluated for their antifungal properties. Some studies report broad-spectrum fungicidal activities against various phytopathogenic fungi.

- Efficacy Against Fungi : Compounds derived from thiazolidine structures exhibited higher antifungal activities against pathogens like Cercospora arachidicola and Alternaria solani, surpassing traditional fungicides such as carbendazim .

Table 1: Antiviral Activity Against TMV

| Compound | Concentration (μg/mL) | Inactivation Rate (%) | Curative Rate (%) | Protection Rate (%) |

|---|---|---|---|---|

| Compound 3 | 500 | 51 | 47 | 49 |

| Ribavirin | 500 | 40 | 40 | 38 |

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| Compound X | Cercospora arachidicola | Higher than carbendazim |

| Compound Y | Alternaria solani | Higher than chlorothalonil |

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of thiazolidine derivatives revealed that compounds with specific substitutions at the 2-position significantly improved their interaction with viral proteins. The docking studies indicated that these modifications enhance binding affinity to the viral coat proteins, leading to decreased viral replication rates.

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, several thiazolidine derivatives were tested against a panel of fungi. Results showed that specific structural modifications led to increased inhibition rates compared to standard antifungal agents. The introduction of aliphatic groups at the 2-position was particularly beneficial in enhancing antifungal potency.

Q & A

Q. What are the optimized synthetic routes for (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how can purity be ensured?

The compound can be synthesized via condensation of 2,3,4-trifluorobenzaldehyde with L-cysteine hydrochloride under basic conditions (e.g., NaHCO₃ in water/ethanol). The reaction typically proceeds at room temperature for 6 hours, followed by filtration and purification via silica gel chromatography (n-hexane:ethyl acetate, 3:1) . Purity (>95%) is validated using HPLC with UV detection at 254 nm. Impurity profiling should include LC-MS to detect byproducts like unreacted cysteine or diastereomers.

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- FT-IR : Confirm the presence of the thiazolidine ring (N–H stretch at ~1570–1580 cm⁻¹) and carboxylic acid (C=O stretch at ~1700 cm⁻¹) .

- NMR : Use ¹⁹F NMR to resolve trifluorophenyl substituent effects (δ ~ -110 to -160 ppm) and ¹H-¹³C HSQC to assign stereochemistry at C4 .

- X-ray crystallography : Employ SHELXL for refinement to determine absolute configuration, particularly for resolving R/S enantiomers .

Q. How does the trifluorophenyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing trifluorophenyl group increases lipophilicity (predicted LogP ~2.5–3.0) and metabolic stability. Computational tools like COSMO-RS can predict solubility in polar solvents (e.g., ~28.5 g/L in water at 20°C for analogous thiazolidines) . Experimentally, measure melting point (expected 175–200°C) and solubility via shake-flask methods .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazolidine derivatives?

Discrepancies in antimicrobial activity (e.g., nitro vs. chloro substituents) may arise from assay conditions (e.g., pH, inoculum size) or stereochemical impurities. For example:

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Key SAR insights include:

- Thiazolidine ring : The 4R configuration is critical for binding to biological targets (e.g., immunomodulatory receptors) .

- Trifluorophenyl group : Fluorine atoms enhance bioavailability by reducing metabolic oxidation. Replace with other electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) to modulate activity .

- Carboxylic acid : Esterify to improve cell permeability, then hydrolyze in vivo for activation .

Q. What mechanistic insights exist for this compound’s immunomodulatory potential?

Analogous compounds like Pidotimod ((4R)-thiazolidine derivative) activate TLR2/4 receptors and enhance cytokine production (e.g., IL-2, IFN-γ). Proposed mechanisms:

- In vitro : Use THP-1 monocytes to measure NF-κB activation via luciferase reporter assays .

- In vivo : Test in BALB/c mice with induced immunosuppression; monitor CD4+/CD8+ ratios and IgG titers .

Methodological Recommendations

- Stereochemical Purity : Use chiral columns (e.g., Chiralpak IG-3) with n-hexane:isopropanol (85:15) .

- Biological Assays : Pair MIC testing with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against S. aureus FabI enzyme to rationalize substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.